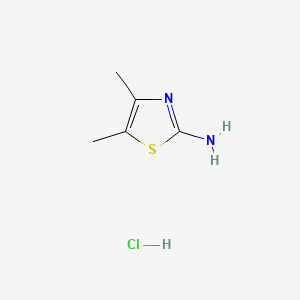

4,5-Dimethylthiazol-2-amine hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4,5-dimethyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTUTNQRQLAZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583417 | |

| Record name | 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71574-33-9 | |

| Record name | 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-dimethyl thiazolehydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dimethylthiazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4,5-dimethylthiazol-2-amine hydrochloride, a key intermediate in the development of various therapeutic agents. The primary synthesis route detailed is the Hantzsch thiazole synthesis, a reliable and well-established method for the formation of thiazole rings.

Overview of the Synthesis

The synthesis of this compound is achieved through the cyclocondensation reaction of 3-chloro-2-butanone with thiourea. This reaction, a classic example of the Hantzsch thiazole synthesis, proceeds via the formation of a thiazoline intermediate, which then dehydrates to form the aromatic 2-amino-4,5-dimethylthiazole. The free base is subsequently converted to its hydrochloride salt for improved stability and handling.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the starting materials and the final product is presented in the table below for easy reference.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 3-Chloro-2-butanone | C₄H₇ClO | 106.55 | 114-117[1] | <-60[1] | 1.055 |

| Thiourea | CH₄N₂S | 76.12 | Decomposes | 176-178 | 1.405 |

| This compound | C₅H₉ClN₂S | 164.66[2] | - | 273-274 (dec.)[3] | - |

Experimental Protocol

This protocol is based on established Hantzsch synthesis procedures.

Materials and Equipment

-

3-Chloro-2-butanone (97% purity or higher)

-

Thiourea (≥99% purity)

-

Ethanol (95% or absolute)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (e.g., 0.1 mol, 7.61 g) in ethanol (e.g., 50 mL).

-

Addition of α-Haloketone: To the stirred solution, add 3-chloro-2-butanone (e.g., 0.1 mol, 10.65 g) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation of the Free Base (Optional Intermediate Step):

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Dissolve the resulting residue in water and neutralize with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is basic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent to yield crude 2-amino-4,5-dimethylthiazole as an oil or low-melting solid.

-

-

Formation and Purification of the Hydrochloride Salt:

-

Dissolve the crude free base in a minimal amount of ethanol or isopropanol.

-

Cool the solution in an ice bath and add concentrated hydrochloric acid dropwise with stirring until the solution is acidic.

-

The hydrochloride salt will precipitate out of the solution. Continue cooling for 30 minutes to ensure complete precipitation.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold diethyl ether to remove any remaining impurities.

-

Dry the product under vacuum to obtain this compound. A typical yield is in the range of 70-85%.

-

Reaction Mechanism

The synthesis follows the Hantzsch thiazole reaction mechanism.

References

An In-depth Technical Guide to the Reaction Mechanism and Pathways of 4,5-Dimethylthiazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and biological significance of 4,5-dimethylthiazol-2-amine hydrochloride. This compound is a key heterocyclic building block, and its structural motif is notably present in the widely used cell viability reagent, MTT.

Core Synthesis: The Hantzsch Thiazole Synthesis

The primary route for synthesizing 4,5-dimethylthiazol-2-amine is the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[2]

For the synthesis of 4,5-dimethylthiazol-2-amine, the specific reactants are:

-

α-Haloketone: 3-chloro-2-butanone

-

Thioamide: Thiourea

The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of 3-chloro-2-butanone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. The resulting 2-amino-4,5-dimethylthiazole is then treated with hydrochloric acid to yield the hydrochloride salt.

Reaction Mechanism Pathway

The Hantzsch synthesis of 4,5-dimethylthiazol-2-amine from 3-chloro-2-butanone and thiourea can be visualized as follows:

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉ClN₂S | [3] |

| Molecular Weight | 164.66 g/mol | [3] |

| Melting Point | 273-274 °C (decomposes) | [3] |

| Appearance | Powder | [3] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 2.15 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 7.5 (br s, 2H, NH₂) | [3] |

| CAS Number | 71574-33-9 | [3] |

Experimental Protocols

Detailed Synthesis of this compound

This protocol is a synthesized methodology based on established Hantzsch synthesis procedures.[1][2]

Materials:

-

3-chloro-2-butanone

-

Thiourea

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.1 equivalents) in absolute ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 3-chloro-2-butanone (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing cold deionized water.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases. A precipitate of the free base, 4,5-dimethylthiazol-2-amine, will form.

-

Isolation of Free Base: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water.

-

Formation of Hydrochloride Salt: Suspend the crude 4,5-dimethylthiazol-2-amine in a minimal amount of ethanol. Slowly add concentrated hydrochloric acid dropwise with stirring until the solid dissolves and the solution is acidic.

-

Purification: Cool the acidic solution in an ice bath to induce crystallization of this compound. The product can be further purified by recrystallization from an appropriate solvent such as an ethanol/ether mixture.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point determination.

Experimental Workflow Diagram

Biological Significance and Pathways

While this compound itself is not directly implicated in specific signaling pathways as a modulator, its core structure is of immense biological importance, primarily demonstrated by its inclusion in the MTT reagent.

Role in the MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity.[4] The reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) , is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[4][5] The amount of formazan produced is proportional to the number of viable cells.[6]

The 4,5-dimethylthiazol-2-yl moiety is a crucial part of the MTT molecule that undergoes this bioreduction. This process does not represent a signaling pathway in the traditional sense but is a metabolic pathway indicative of cellular health.

Broader Context in Drug Discovery

The 2-aminothiazole scaffold, of which 4,5-dimethylthiazol-2-amine is a fundamental example, is a privileged structure in medicinal chemistry. Derivatives of 2-aminothiazole have been extensively investigated and developed for a wide range of therapeutic applications, including:

-

Anticancer Agents: Numerous studies have synthesized and evaluated 4-methylthiazole-2-amine derivatives for their cytotoxic effects against various cancer cell lines, such as chronic myeloid leukemia.[7][8]

-

Kinase Inhibitors: The thiazole ring is a common feature in kinase inhibitors, which are a major class of targeted cancer therapies.[9]

-

Antimicrobial Agents: Thiazole derivatives have shown promise as antibacterial and antifungal agents.[10]

The synthesis of 4,5-dimethylthiazol-2-amine and its derivatives is therefore a critical area of research for the discovery of new therapeutic agents. Computational methods, such as molecular docking, are often employed to predict the binding of these compounds to biological targets and guide the design of more potent and selective drugs.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | C5H9ClN2S | CID 16211387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,5-Dimethylthiazol-2-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,5-Dimethylthiazol-2-amine hydrochloride (CAS No: 71574-33-9), a key intermediate in pharmaceutical synthesis. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside standardized experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: 4,5-dimethyl-1,3-thiazol-2-amine;hydrochloride

-

Molecular Formula: C₅H₉ClN₂S

-

Molecular Weight: 164.66 g/mol

-

Structure:

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1 | s | 3H | CH₃ at C4 |

| ~2.2 | s | 3H | CH₃ at C5 |

| ~7.5 | br s | 2H | NH₂ protons |

| ~10.5 | br s | 1H | HCl proton (NH⁺) |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~11 | CH₃ at C4 |

| ~14 | CH₃ at C5 |

| ~115 | C5 |

| ~130 | C4 |

| ~168 | C2 (C=N) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and hydrochloride) |

| 3000 - 2850 | Medium | C-H stretching (methyl groups) |

| ~1640 | Strong | C=N stretching (thiazole ring) |

| ~1580 | Medium | N-H bending |

| ~1450 | Medium | C-H bending (methyl groups) |

| ~1250 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 128 | High | [M-HCl]⁺, Molecular ion of the free base |

| 113 | Moderate | [M-HCl-CH₃]⁺, Loss of a methyl group |

| 85 | Moderate | Fragmentation of the thiazole ring |

| 42 | High | [CH₃-C≡N]⁺ or other small fragments |

Note: The fragmentation pattern can be influenced by the ionization technique used. Electrospray ionization (ESI) would likely show a prominent protonated molecular ion of the free base at m/z 129.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[1] The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

For Electron Ionization (EI) Mass Spectrometry, a small amount of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized and bombarded with a beam of high-energy electrons (e.g., 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. For Electrospray Ionization (ESI), the sample is first dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source via infusion or through a liquid chromatograph.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic analysis and structural confirmation.

Signaling Pathways and Logical Relationships

As a small organic intermediate, this compound is not typically involved in complex biological signaling pathways itself. However, it serves as a crucial building block in the synthesis of more complex molecules that may have biological activity. The logical relationship in its analysis follows a deductive process where each spectroscopic technique provides a piece of the structural puzzle.

The following diagram illustrates the logical relationship between the spectroscopic data and the deduced structural features of the molecule.

Caption: Logical deduction of the chemical structure from spectroscopic data.

References

A Technical Guide to the Biological Activity Screening of Novel 4,5-Dimethylthiazol-2-amine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential biological activities of novel 4,5-dimethylthiazol-2-amine hydrochloride derivatives. As a core scaffold, this thiazole variant holds significant promise for the development of new therapeutic agents. This document outlines detailed experimental protocols for screening anticancer, antimicrobial, and anti-inflammatory activities, and presents quantitative data from structurally related thiazole compounds to serve as a benchmark for comparison. Furthermore, it visualizes key signaling pathways potentially modulated by these derivatives, offering insights into their mechanisms of action.

Rationale for Screening

Thiazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] The thiazole ring is a key structural motif in numerous clinically approved drugs, demonstrating its versatility and importance in medicinal chemistry.[1] The introduction of a 4,5-dimethyl substitution pattern on the thiazole ring, combined with an amine group at the 2-position, offers a unique chemical space for the development of novel bioactive molecules. Screening these novel derivatives for anticancer, antimicrobial, and anti-inflammatory properties is a rational starting point for drug discovery efforts.

Data Presentation: Biological Activities of Structurally Related Thiazole Derivatives

While specific data for novel this compound derivatives is emerging, the following tables summarize the biological activities of structurally analogous thiazole compounds. This data provides a valuable reference for expected potency and can guide the design of screening cascades.

Table 1: In Vitro Anticancer Activity of Thiazole Analogs (IC50 in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| Thiazole Analog 1 | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [3] |

| Thiazole Analog 1 | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [3] |

| Thiazole Analog 2 | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 | [4] |

| Thiazole Analog 3 | A375 (Melanoma) | 25.4 | - | - | [5] |

| Thiazole Analog 3 | C32 (Melanoma) | 24.4 | - | - | [5] |

| Thiazole Analog 4 | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 | - | - | [6] |

Table 2: Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Citation |

| Thiazole Analog 5 | S. aureus | 125 | C. albicans | >500 | [7] |

| Thiazole Analog 5 | B. subtilis | 125 | - | - | [7] |

| Thiazole Analog 6 | S. aureus | 0.06 | C. albicans | 0.06 | [8] |

| Thiazole Analog 6 | L. monocytogenes | 0.12 | - | - | [8] |

| Thiazole Analog 7 | E. coli | 0.17 | - | - | [8] |

Table 3: Anti-inflammatory Activity of Thiazole Derivatives

| Compound ID | Assay | Endpoint | Activity | Citation |

| Thiazole Analog 8 | LPS-induced RAW264.7 cells | NO Production Inhibition | Potent | [9] |

| Thiazole Analog 9 | Carrageenan-induced rat paw edema | Edema Reduction | Significant | [10] |

| Thiazole Analog 10 | 5-LO Inhibition (cell-free) | IC50 | 50 nM | [11] |

Experimental Protocols

This section provides detailed methodologies for the primary screening of novel this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[12]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume of the test compound solution at various concentrations into the wells.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

-

-

Data Analysis: Calculate the percentage of NO production inhibition compared to LPS-stimulated cells without compound treatment.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that may be modulated by thiazole derivatives and a typical experimental workflow for their screening.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antimicrobial Evaluation of New Annelated Pyrimido[2,1-c][1,2,4]triazolo[3,4-f][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of 4,5-Dimethylthiazol-2-amine Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive investigation into the pharmacological properties of 4,5-Dimethylthiazol-2-amine hydrochloride and its analogs. It summarizes key quantitative data on their biological activities, details the experimental protocols for their synthesis and evaluation, and visualizes associated molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 2-aminothiazole framework.

Introduction

Thiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities. Among these, the 2-aminothiazole moiety is of particular interest and is a key component in several clinically approved drugs. Analogs of this compound have been explored for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. This guide focuses on the synthesis, in vitro evaluation, and potential mechanisms of action of these compounds, with a primary emphasis on their anticancer properties.

Synthesis of 2-Amino-4,5-dimethylthiazole Analogs

The most common and efficient method for the synthesis of the 2-amino-4,5-dimethylthiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a generic 2-aminothiazole derivative.

Materials:

-

α-haloketone (e.g., 3-chloro-2-butanone)

-

Thiourea

-

Ethanol

-

Sodium bicarbonate solution (5%)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter flask

-

Beaker

-

TLC plates and developing chamber

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1 to 1.5 equivalents) in ethanol.

-

Add a stir bar and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing a 5% sodium bicarbonate solution to neutralize the acid formed during the reaction and precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel, washing the filter cake with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminothiazole derivative.

-

Dry the purified product and determine its yield and melting point.

-

Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Pharmacological Data

The pharmacological evaluation of this compound analogs has primarily focused on their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

In Vitro Anticancer Activity

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines [1]

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |

| A549 (Lung Cancer) | Strong antiproliferative activity | |

| 4,5,6,7-tetrahydrobenzo[d]thiazole analog | H1299 (Lung Cancer) | 4.89 µM |

| SHG-44 (Glioma) | 4.03 µM | |

| 2-Arylamido/Alkylamido-4-(isothiocyanatomethyl)thiazole analogs | L1210 (Leukemia) | 0.2 - 8 µM |

| Thiazolo[4,5-e]indazol-2-amine analog (7i) | MCF-7 (Breast Cancer) | 11.5 ± 0.8 µM |

| ME-180 (Cervical Cancer) | 11.5 ± 0.4 µM | |

| HepG2 (Liver Cancer) | 12.4 ± 0.5 µM | |

| 2-amino-4-phenylthiazole derivative (5b) | HT29 (Colon Cancer) | 2.01 µM |

| Amino acid conjugate of ethyl-2-aminothiazole-4-carboxylate (S3c) | Cisplatin-resistant cell line | 11.52 µM |

Table 2: In Vitro Enzyme Inhibition Data for Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Target Enzyme | Ki Value |

| 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide | Aurora Kinase | Potent Inhibition |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora Kinase | Potent Inhibition |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well microtiter plates

-

This compound analogs (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known anticancer drug).

-

Incubate the plates for a further 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of the MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Mechanisms of Action and Signaling Pathways

The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.

Induction of Apoptosis

Several 2-aminothiazole analogs have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. A common mechanism involves the regulation of the Bcl-2 family of proteins.[1] Certain derivatives can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[1] This alteration in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.

Kinase Inhibition

Another significant mechanism of action for many 2-aminothiazole derivatives is the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. For example, some analogs have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis. Inhibition of these kinases can lead to defects in chromosome segregation and ultimately cell death. Additionally, some derivatives have been shown to target other kinases involved in cancer-related signaling pathways, such as VEGFR-2, which is critical for angiogenesis.

Visualizations

Experimental Workflow

References

4,5-Dimethylthiazol-2-amine hydrochloride as a scaffold in medicinal chemistry

An In-depth Technical Guide to 4,5-Dimethylthiazol-2-amine Hydrochloride as a Scaffold in Medicinal Chemistry

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents.[2][5] Thiazole derivatives are known to engage with a wide variety of biological targets through diverse interactions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3][6][7]

Within this important class of compounds, the this compound scaffold has emerged as a particularly valuable starting point for drug discovery. The 2-amino group provides a convenient synthetic handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[6] The dimethyl substitution on the thiazole ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. This guide provides a comprehensive overview of the 4,5-dimethylthiazol-2-amine core, detailing its application in developing potent bioactive molecules, summarizing quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.

Biological Activities and Therapeutic Applications

Derivatives of the 4,5-dimethylthiazol-2-amine scaffold have been investigated for a range of therapeutic applications, with the most significant efforts focused on oncology, infectious diseases, and inflammation.

Anticancer Activity

The thiazole scaffold is a component of several clinically approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib.[8] Derivatives of 4,5-dimethylthiazol-2-amine have shown considerable promise as anticancer agents by targeting key pathways involved in tumor progression and survival.[5][9]

1. Kinase Inhibition: A primary mechanism of action for many thiazole-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[5]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[9] By blocking the ATP-binding site of VEGFR-2, thiazole derivatives can inhibit downstream signaling, leading to reduced tumor vascularization.[9]

-

PI3K/AKT Pathway Inhibition: The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Certain 5-phenylthiazol-2-amine derivatives have been shown to exert their antitumor effects by effectively inhibiting this pathway, leading to cancer cell apoptosis and cell cycle arrest.[10]

-

Aurora Kinase Inhibition: Aurora kinases are essential for regulating mitosis, and their overexpression is linked to the development of various cancers.[8] 2-aminothiazole derivatives have been identified as promising inhibitors of Aurora kinases A and B.[8]

2. Cytotoxicity Data: Derivatives of the aminothiazole scaffold have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit cell growth by 50%.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |

| 2-Hydrazinyl-thiazol-4(5H)-one | VEGFR-2 (Enzymatic Assay) | 0.15 | VEGFR-2 Kinase | [9] |

| 4-Phenylthiazole Derivative (5b) | HT29 (Colon Cancer) | 2.01 | Antiproliferative | [11] |

| 4-Phenylthiazole Derivative (5b) | A549 (Lung Cancer) | 4.31 | Antiproliferative | [11] |

| 4-Phenylthiazole Derivative (5b) | HeLa (Cervical Cancer) | 3.52 | Antiproliferative | [11] |

| 5-Phenylthiazol-2-amine (Cpd 16) | H446 (Lung Cancer) | Not specified | PI4KIIIβ / PI3K/AKT | [10] |

| 4-Methylthiazole-2-amine (6h) | K562 (Leukemia) | 1.5 - 50 | Cytotoxic | [12] |

| 4,5,6,7-tetrahydrobenzo[d]thiazole (1g) | CK2 (Enzymatic Assay) | 1.9 | CK2 Kinase | [13] |

| 4,5,6,7-tetrahydrobenzo[d]thiazole (1g) | GSK3β (Enzymatic Assay) | 0.67 | GSK3β Kinase | [13] |

Antimicrobial and Antifungal Activity

The thiazole nucleus is a key component of some antibiotics, and its derivatives have been extensively explored for novel antimicrobial agents.[3][4] They have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains, as well as various fungi.[14]

| Compound Class | Target Organism | MIC (µM) | MBC/MFC (µM) | Reference |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Cpd 7) | S. aureus | 43.3 - 86.7 | 86.7 - 173.4 | [14] |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Cpd 12) | MRSA | 67.5 - 135.1 | 135.1 - 270.2 | [14] |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Cpd 10) | C. albicans | 59.6 - 119.2 | 119.2 - 238.4 | [14] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Antiviral Activity

The development of new, safe, and efficient antiviral drugs is a critical global health priority.[15] Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, hepatitis B and C, and human immunodeficiency viruses (HIV).[15] The mechanism of action can vary, from inhibiting viral enzymes to blocking viral entry into host cells.[16][17]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for drug discovery and development. Below are protocols for key assays frequently used to evaluate compounds derived from the 4,5-dimethylthiazol-2-amine scaffold.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[9][18][19] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[20]

Materials:

-

Human cancer cell lines (e.g., A549, HT29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 24-72 hours.

-

MTT Addition: After incubation, remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and MTT solution. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for measuring the ability of a compound to inhibit the activity of a specific protein kinase (e.g., VEGFR-2, CK2).[13][18]

Materials:

-

Purified recombinant human kinase and its specific substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, which measures ADP production)

-

384-well microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.

-

Reaction Setup: Add the kinase, its specific substrate, and the test compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP to all wells.

-

Kinase Reaction: Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a detection reagent. For ADP-Glo™, this involves a two-step process: first, terminate the kinase reaction and deplete remaining ATP, then convert the generated ADP to ATP and measure the new ATP via a luciferase reaction.

-

Data Analysis: Measure the luminescence signal. Calculate the percentage of kinase activity inhibition for each compound concentration relative to the positive (DMSO) control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold is a privileged structure in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutics.[9] Its synthetic tractability and the diverse biological activities of its derivatives, particularly in oncology and infectious diseases, underscore its continued importance. Future research should focus on optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for the rational design of next-generation drugs with improved efficacy and reduced side effects.[9][10]

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N,4-Dimethylthiazol-2-amine hydrochloride | 6142-17-2 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 12. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]

- 15. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Measurement of cellular 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction activity and lactate dehydrogenase release using MTT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Crystal Structure Analysis of 4,5-Dimethylthiazol-2-amine Hydrochloride: A Search for Definitive Data

A comprehensive search for the crystal structure of 4,5-dimethylthiazol-2-amine hydrochloride has revealed a notable absence of publicly available crystallographic data. Despite the compound's availability from various chemical suppliers and its listing in chemical databases, no peer-reviewed articles or entries in crystallographic databases (such as the Cambridge Crystallographic Data Centre - CCDC) detailing its single-crystal X-ray analysis were identified.

This technical overview aims to address the request for an in-depth guide on the crystal structure of this compound. However, due to the lack of primary crystallographic data, this document will instead outline the general methodologies and theoretical considerations for such an analysis, drawing parallels from related thiazole structures where appropriate.

Context and Significance

4,5-Dimethylthiazol-2-amine is a heterocyclic compound incorporating a thiazole ring, which is a common scaffold in medicinal chemistry. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound for pharmaceutical applications. A definitive crystal structure would provide invaluable information on its three-dimensional conformation, intermolecular interactions, and packing in the solid state. This data is crucial for understanding its physicochemical properties, guiding drug design efforts, and for solid-form screening and patenting.

General Experimental Protocol for Crystal Structure Determination

While specific details for the title compound are unavailable, a typical experimental workflow for determining the crystal structure of a small organic molecule hydrochloride salt would be as follows.

2.1. Crystallization

The initial and often most challenging step is to grow single crystals of sufficient size and quality. For a hydrochloride salt, this is typically achieved by dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Common crystallization techniques include:

-

Slow Evaporation: The compound is dissolved in a solvent in which it is moderately soluble, and the solvent is allowed to evaporate over days or weeks.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

2.2. X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

2.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and other geometric parameters.

Below is a generalized workflow for crystal structure analysis.

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Anticipated Structural Features

Based on the chemical structure of this compound, several features would be expected in its crystal structure:

-

Protonation: The amine group is the most likely site of protonation by the hydrochloric acid, forming an ammonium cation. The chloride ion would act as the counter-ion.

-

Hydrogen Bonding: Extensive hydrogen bonding is expected. The protonated amine group (N-H) would act as a hydrogen bond donor to the chloride anion and potentially to the nitrogen atom of the thiazole ring of a neighboring molecule. These interactions would play a dominant role in the crystal packing.

-

Planarity: The thiazole ring is aromatic and therefore expected to be largely planar.

Data Presentation (Hypothetical)

If the crystal structure data were available, it would be summarized in tables as shown below. The values provided are for illustrative purposes only and do not represent actual data for the title compound.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Value (Hypothetical) |

| Empirical formula | C₅H₉ClN₂S |

| Formula weight | 164.66 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.0 Å, b = 12.0 Å, c = 9.0 Å, β = 95.0° |

| Volume | 860.0 ų |

| Z | 4 |

| Density (calculated) | 1.270 Mg/m³ |

| Absorption coefficient | 0.650 mm⁻¹ |

| F(000) | 344 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5000 |

| Independent reflections | 2000 [R(int) = 0.040] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.050, wR2 = 0.120 |

| R indices (all data) | R1 = 0.060, wR2 = 0.130 |

| Largest diff. peak and hole | 0.40 and -0.30 e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°)

| Bond | Length (Å) | Angle | Degrees (°) |

| S1-C2 | 1.74 | C5-S1-C2 | 90.0 |

| S1-C5 | 1.72 | N3-C2-N1 | 120.0 |

| N1-C2 | 1.32 | N3-C2-S1 | 120.0 |

| N1-C4 | 1.38 | C4-N1-C2 | 110.0 |

| C4-C5 | 1.35 | C5-C4-N1 | 115.0 |

Conclusion

A definitive crystal structure analysis of this compound remains an open area for investigation. The experimental determination of this structure would provide significant insights into its solid-state properties and would be a valuable contribution to the chemical and pharmaceutical sciences. Researchers in possession of this compound are encouraged to pursue its crystallization and structural analysis to fill this gap in the scientific literature.

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-dimethylthiazole Hydrochloride

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-4,5-dimethylthiazole hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document collates essential data, outlines detailed experimental protocols, and presents visual workflows to facilitate a deeper understanding of this compound.

Compound Identification and General Properties

2-Amino-4,5-dimethylthiazole hydrochloride is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its thiazole core is a key structural motif in various biologically active molecules.[1]

Table 1: Compound Identification

| Parameter | Value |

| Chemical Name | 2-Amino-4,5-dimethylthiazole hydrochloride |

| Synonyms | 2-Amino-4,5-dimethylthiazole monohydrochloride, 4,5-Dimethylthiazol-2-amine hydrochloride, 4,5-Dimethylthiazol-2-ylamine hydrochloride[2][3] |

| CAS Number | 71574-33-9[1][2][3][4][5] |

| Molecular Formula | C₅H₈N₂S · HCl[1][2][3] |

| Molecular Weight | 164.66 g/mol [2][3][4][5][6] |

| Appearance | White to off-white powder/crystal[1][2] |

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of 2-amino-4,5-dimethylthiazole hydrochloride.

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 273-274 °C (decomposes)[1][2][3][4][5] |

| Solubility | Soluble in water[4]. Clear at 50 mg/mL in H₂O.[5] |

| Purity | ≥ 98%[2][5], ≥ 99.5% (HPLC)[1] |

| Storage | Room Temperature, in an inert atmosphere[1][4][5] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical parameters.

Melting Point Determination

The melting point is determined using a digital melting point apparatus.

-

Apparatus: Electrothermal digital melting point apparatus.

-

Procedure:

-

A small, dry sample of 2-amino-4,5-dimethylthiazole hydrochloride is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For this compound, the temperature of decomposition is noted.

-

Solubility Determination

The aqueous solubility is determined by the equilibrium saturation method.

-

Apparatus: Orbital shaker, centrifuge, pH meter, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of 2-amino-4,5-dimethylthiazole hydrochloride is added to a known volume of deionized water in a sealed container.

-

The suspension is agitated in an orbital shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is then centrifuged to separate the undissolved solid.

-

The pH of the supernatant is measured.

-

An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Apparatus: Potentiometer with a combined pH electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A precisely weighed amount of 2-amino-4,5-dimethylthiazole hydrochloride is dissolved in a known volume of deionized water.

-

The solution is stirred continuously.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from the burette.

-

The pH of the solution is recorded after each addition.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Spectroscopic Analysis

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Apparatus: FT-IR spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Analysis:

¹H and ¹³C NMR spectroscopy are employed to elucidate the molecular structure.

-

Apparatus: NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Sample Preparation:

-

For ¹H NMR, 5-25 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

For ¹³C NMR, a more concentrated solution is typically required.

-

The solution is filtered through a glass wool plug into a clean NMR tube to remove any particulate matter.

-

-

Analysis:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed for more detailed structural assignment.[9]

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Sample Preparation:

-

The sample is introduced into the ion source. Volatile samples can be introduced via a gas chromatograph, while less volatile or thermally labile samples can be dissolved in a suitable solvent and introduced via direct infusion or a liquid chromatograph.

-

-

Analysis:

-

The sample is ionized in the ion source.[10]

-

The resulting ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.[10]

-

The detector measures the abundance of each ion.

-

The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight of the compound.[10]

-

Visualized Workflows and Relationships

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the physicochemical characterization of 2-amino-4,5-dimethylthiazole hydrochloride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-4,5-dimethylthiazole 98 71574-33-9 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-AMINO-4,5-DIMETHYLTHIAZOLE HYDROCHLORIDE CAS#: 71574-33-9 [m.chemicalbook.com]

- 5. 2-Amino-4,5-dimethylthiazole hydrochloride [myskinrecipes.com]

- 6. 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | C5H9ClN2S | CID 16211387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes: Measuring Cell Viability and Cytotoxicity with the MTT Assay

Introduction

The MTT assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1] The assay's principle is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[1][2] This conversion only occurs in viable cells, and the amount of formazan produced is directly proportional to the number of living cells in the sample.[3][4] These insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance is measured spectrophotometrically.[1][4] A higher absorbance indicates greater cell viability.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4,5-Dimethylthiazol-2-amine hydrochloride (MTT) for in vitro cell viability studies.

Principle of the MTT Assay

The core of the assay lies in the enzymatic reduction of the MTT reagent. NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living cells, cleave the tetrazolium ring of MTT.[3][6] This reaction reduces the yellow MTT to insoluble purple formazan crystals.[7] The intensity of the purple color, quantified by measuring its absorbance, is correlated with the number of metabolically active, viable cells.[2]

Caption: Cellular mechanism of MTT reduction to formazan.

Protocols

Protocol 1: Reagent Preparation

Proper preparation of reagents is critical for the accuracy and reproducibility of the MTT assay. All solutions should be prepared under sterile conditions (e.g., in a laminar flow hood).

1. MTT Stock Solution (5 mg/mL):

- Weigh out the desired amount of MTT powder (this compound).

- Dissolve the MTT in sterile Dulbecco's Phosphate Buffered Saline (DPBS) or PBS to a final concentration of 5 mg/mL.[7][8][9]

- Mix thoroughly by vortexing or sonication until the MTT is completely dissolved.

- Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[7][9]

- Storage: Store the stock solution protected from light. It can be stored at 4°C for frequent use (up to a few days) or at -20°C for long-term storage (stable for at least 6 months).[7][9] Do not use if the solution appears blue or green.[10]

2. Formazan Solubilization Solution:

- Several solvents can be used to dissolve the formazan crystals. The choice depends on experimental needs and cell type.

- Dimethyl Sulfoxide (DMSO): The most common solvent. Use 100% DMSO.[4][11]

- Acidified Isopropanol: Prepare a solution of 4 mM HCl and 0.1% Nonidet P-40 (NP-40) in isopropanol.[7][9] This can be an alternative if DMSO is toxic to the cells being tested.[4]

Table 1: Reagent Preparation Summary

| Reagent | Components | Final Concentration | Storage Conditions |

|---|---|---|---|

| MTT Stock Solution | MTT Powder, Sterile PBS/DPBS | 5 mg/mL | 4°C (short-term) or -20°C (long-term), protected from light[7][9] |

| Solubilization Solution | 100% DMSO or 4 mM HCl, 0.1% NP-40 in Isopropanol | N/A | Room Temperature |

Protocol 2: Cell Viability Assay (96-Well Plate Format)

This protocol is optimized for adherent cells but can be adapted for suspension cells by including a centrifugation step before media removal.

Caption: Standard experimental workflow for the MTT assay.

Methodology:

-

Cell Seeding:

-

Harvest cells that are in the logarithmic growth phase.[5]

-

Prepare a cell suspension at the desired concentration. The optimal seeding density depends on the cell line and should be determined empirically, but typically ranges from 1,000 to 100,000 cells per well.[5][6] For many cell lines, 1 x 10⁴ cells/well is a good starting point.[11]

-

Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

-

Include control wells: "No-Cell" blanks (medium only) for background subtraction and "Untreated" controls (cells with vehicle).[8][11]

-

Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to adhere.[3][11]

-

-

Cell Treatment:

-

Prepare serial dilutions of your test compound in culture medium.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[11]

-

-

MTT Incubation and Formazan Formation:

-

After the treatment period, carefully remove the treatment medium.

-

Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well (final MTT concentration of ~0.5 mg/mL).[6][11]

-

Incubate the plate for 2 to 4 hours at 37°C.[5][6] During this time, viable cells will produce visible purple formazan crystals.[12]

-

-

Formazan Solubilization:

-

After incubation, carefully aspirate the MTT-containing medium from each well without disturbing the formazan crystals.[11] For suspension cells, centrifuge the plate first (e.g., 500 x g for 5 minutes) before aspirating the supernatant.[10]

-

Add 100-150 µL of formazan solubilization solution (e.g., DMSO) to each well.[5][7]

-

Cover the plate with foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[7][13]

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader. The optimal wavelength is 570 nm, but any filter between 550 and 600 nm is acceptable.[8][10][11]

-

If possible, use a reference wavelength of 630 nm or higher to correct for background absorbance from cell debris and fingerprints.[5]

-

Read the plate within 1 hour of adding the solubilization solution.

-

Table 2: Key Experimental Parameters

| Parameter | Recommended Value | Notes |

|---|---|---|

| Plate Format | 96-well, flat-bottom | Ensures consistent light path for absorbance readings.[10] |

| Seeding Density | 1,000 - 100,000 cells/well | Must be optimized for each cell line to ensure linear absorbance response.[5][6] |

| MTT Incubation Time | 2 - 4 hours | Time can be optimized; longer incubation may be needed for slow-growing cells.[6] |

| Solubilization Volume | 100 - 150 µL | Must be sufficient to completely dissolve crystals.[5] |

| Absorbance Wavelength | 570 nm (primary) | A reference wavelength >650 nm is recommended.[10] |

| Optimal Absorbance Range | 0.75 - 1.25 O.D. | For untreated control cells, this range allows for measurement of both proliferation and inhibition.[6][10] |

Protocol 3: Data Analysis

Caption: Workflow for analyzing MTT assay data.

Methodology:

-

Background Subtraction:

-

Calculate Percent Viability:

-

Calculate the average corrected absorbance for the "Untreated" control cells. This value represents 100% cell viability.

-

For each treatment concentration, calculate the percent viability using the following formula:[8] % Cell Viability = (Corrected Absorbance of Treated Cells / Average Corrected Absorbance of Control Cells) x 100

-

-

Generate Dose-Response Curve and Determine IC50:

-

Plot % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[14]

-

Use a non-linear regression analysis (e.g., in software like GraphPad Prism or Microsoft Excel) to fit the data and determine the IC50 value.[8][14] The IC50 is the concentration of the compound that reduces cell viability by 50%.[14]

-

Troubleshooting

Table 3: Common Issues and Solutions in the MTT Assay

| Problem | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| High Background Absorbance | - Contamination of media with bacteria or yeast.- Phenol red or serum interference.- Test compound is colored or has reducing properties.[5] | - Use sterile technique and check media before use.[6][10]- Use phenol red-free media for the MTT incubation step.- Run a control with the compound in cell-free media to check for interference.[15] |

| Low Absorbance Readings | - Cell seeding density is too low.- Insufficient MTT incubation time.- Incomplete solubilization of formazan crystals.[5] | - Increase the initial cell number per well.[6]- Increase MTT incubation time (up to 4 hours).- Ensure complete mixing after adding solvent; incubate longer or gently pipette to dissolve.[5] |

| High Variability between Replicates | - Uneven cell seeding.- Edge effects due to evaporation in outer wells.- Inaccurate pipetting. | - Ensure the cell suspension is homogenous before and during plating.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[5]- Use calibrated pipettes and ensure proper technique.[6] |

| MTT Reagent is Blue/Green | - Contamination with a reducing agent or microbes.- Excessive exposure to light. | - Discard the reagent and prepare a fresh, sterile batch.[6][10]- Store the MTT solution properly in a dark container at 4°C or -20°C.[6] |

References

- 1. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. clyte.tech [clyte.tech]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. atcc.org [atcc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. bds.berkeley.edu [bds.berkeley.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchhub.com [researchhub.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Anticancer Agents from 4,5-Dimethylthiazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of anticancer agents derived from 4,5-dimethylthiazol-2-amine hydrochloride. The thiazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2] This guide outlines the synthesis of the core intermediate, 4,5-dimethylthiazol-2-amine, followed by key derivatization strategies to generate compounds with potential therapeutic activity. Additionally, it summarizes the biological activities of representative compounds and illustrates relevant signaling pathways.

I. Data Presentation: Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.